The Chemical and Physical Dynamics of O-([1,1'-biphenyl]-4-yl)hydroxylamine: A Comprehensive Technical Guide
The Chemical and Physical Dynamics of O-([1,1'-biphenyl]-4-yl)hydroxylamine: A Comprehensive Technical Guide
Executive Summary
In the landscape of advanced organic synthesis and drug development, the controlled formation of carbon-nitrogen (C–N) bonds remains a critical bottleneck. O-([1,1'-biphenyl]-4-yl)hydroxylamine (often utilized as its hydrochloride salt) has emerged as a highly specialized, electrophilic aminating agent. Unlike traditional nucleophilic amines, this compound leverages a uniquely polarized, energetically fragile N–O bond to transfer a primary amine (–NH₂) group to electron-rich scaffolds.
This whitepaper provides an in-depth analysis of the physical properties, mechanistic reactivity, and field-proven experimental workflows associated with O-([1,1'-biphenyl]-4-yl)hydroxylamine. Designed for synthetic chemists and drug development professionals, this guide bridges theoretical causality with self-validating laboratory protocols.
Physical and Chemical Properties
The utility of O-([1,1'-biphenyl]-4-yl)hydroxylamine is fundamentally rooted in its physical and structural properties. The biphenyl moiety serves a dual purpose: it acts as an electron-withdrawing group that tunes the leaving group ability of the phenoxide, and it provides a massive extended π -system that aids in both crystallization and analytical tracking [1].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | O-(4-phenylphenyl)hydroxylamine |
| Common Name | O-([1,1'-biphenyl]-4-yl)hydroxylamine |
| CAS Number | 99908-04-0 (Free Base) / 1622259-82-8 (HCl Salt) |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| Topological Polar Surface Area | 35.3 Ų |
| Hydrogen Bond Donors | 1 (–NH₂ group) |
| Hydrogen Bond Acceptors | 2 (N and O atoms) |
| Rotatable Bonds | 2 |
| Complexity Score | 158 |
Data sourced from the NIH PubChem Database [1].
The Causality of the N–O Bond Weakness
The reactivity of O-arylhydroxylamines is dictated by the α -effect—the repulsion between the adjacent lone pairs on the nitrogen and oxygen atoms. When the amine group is protonated or coordinated to a Lewis acid (such as Rhodium), the N–O bond becomes highly polarized. The biphenyl group stabilizes the resulting phenoxide leaving group via resonance, drastically lowering the activation energy required for heterolytic N–O bond cleavage. This makes the compound an exceptional electrophilic nitrogen source [4].
Mechanistic Reactivity & Signaling Pathways
O-([1,1'-biphenyl]-4-yl)hydroxylamine is primarily deployed in acid-promoted rearrangements and dearomative aminations. Recent breakthroughs have demonstrated its capacity to drive the formal dearomative hydroamination of 2-arylphenols, yielding pharmaceutically relevant 1-arylcyclohexylamine scaffolds [2]. Furthermore, it is a staple reagent in the synthesis of complex oxygen-containing heterocycles, such as benzofurans, via [3,3]-sigmatropic rearrangements with ketones [3].
Mechanistic pathways of O-([1,1'-biphenyl]-4-yl)hydroxylamine in acid-promoted amination.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, experimental protocols must be designed as self-validating systems. The following methodology details the dearomative hydroamination of phenols using O-([1,1'-biphenyl]-4-yl)hydroxylamine hydrochloride.
Causality in Experimental Design: Why Biphenyl?
While simpler reagents like O-phenylhydroxylamine exist, the biphenyl derivative is chosen for three distinct reasons:
-
Kinetic Tuning: The extended aromatic system prevents premature homolytic cleavage (degradation) often seen in smaller hydroxylamines.
-
Handling: The HCl salt of the biphenyl derivative is highly crystalline and non-hygroscopic, ensuring precise stoichiometric weighing.
-
Self-Validating Tracking: The byproduct of the amination is 4-phenylphenol , a highly UV-active compound. Its appearance on a TLC plate acts as an internal kinetic marker, confirming that heterolytic N–O cleavage has successfully occurred.
Step-by-Step Protocol: Acid-Promoted Dearomative Hydroamination
Reagents Required:
-
O-([1,1'-biphenyl]-4-yl)hydroxylamine hydrochloride (1.2 equiv)
-
2-Arylphenol substrate (1.0 equiv)
-
Methanesulfonic acid (MsOH) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Methodology:
-
Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, weigh out the 2-arylphenol (1.0 equiv) and O-([1,1'-biphenyl]-4-yl)hydroxylamine hydrochloride (1.2 equiv).
-
Solvation: Suspend the solids in anhydrous THF (0.1 M concentration relative to the phenol). Ensure vigorous stirring.
-
Acid Catalysis: Dropwise, add Methanesulfonic acid (2.0 equiv) at 0 °C. Causality Note: MsOH is chosen because its conjugate base is non-nucleophilic, preventing competitive trapping of the electrophilic amine intermediate.
-
Thermal Activation: Warm the reaction to 60 °C and stir for 2–24 hours [3].
-
Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, UV 254 nm). Validation Check: The consumption of the starting material must directly correlate with the emergence of a bright UV-active spot corresponding to 4-phenylphenol. If 4-phenylphenol does not appear, the reaction has failed via off-target degradation.
-
Quenching: Cool to room temperature and quench with saturated aqueous NaHCO₃ to neutralize the MsOH.
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify the resulting 2-aminocyclohexadien-1-one via silica gel flash chromatography.
Step-by-step workflow for dearomative hydroamination using O-arylhydroxylamine.
Conclusion
O-([1,1'-biphenyl]-4-yl)hydroxylamine represents a triumph of rational reagent design. By coupling a weak, reactive N–O bond with a stable, highly trackable biphenyl leaving group, chemists can execute complex aminations and dearomatizations with high fidelity. Mastery of this reagent requires an understanding of its physical properties, strict adherence to self-validating analytical tracking, and precise control over acidic activation conditions.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13574913, o-Biphenyl-4-yl-hydroxylamine". PubChem. Available at:[Link]
-
"Formal Dearomative Hydroamination of 2-Arylphenols". The Journal of Organic Chemistry, American Chemical Society (2024). Available at:[Link]
-
"The Oxygen-Containing Fused Heterocyclic Compounds". IntechOpen (2019). Available at:[Link]
-
"Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination". Organic Letters, American Chemical Society (2018). Available at: [Link]
